molecular formula C14H11N3O4 B5729494 2-[(3-nitrobenzoyl)amino]benzamide

2-[(3-nitrobenzoyl)amino]benzamide

Cat. No. B5729494
M. Wt: 285.25 g/mol
InChI Key: MOHDDECYHGSHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-nitrobenzoyl)amino]benzamide” is a derivative of benzamide . Benzamide is the simplest amide derivative of benzoic acid. It appears as a white solid in powdered form and as colorless crystals in crystalline form .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “2-[(3-nitrobenzoyl)amino]benzamide” is similar to that of benzamide . The molecular formula is C21H15N5O8 .


Chemical Reactions Analysis

The synthesis of benzamides involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is direct condensation .

Scientific Research Applications

Anticancer Properties

2-[(3-nitrobenzoyl)amino]benzamide: has shown promise as a potential anticancer agent. Researchers have investigated its ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). The compound’s mechanism of action involves interfering with key cellular pathways, making it a subject of interest in cancer drug development .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies suggest that 2-[(3-nitrobenzoyl)amino]benzamide may modulate inflammatory responses by targeting specific signaling pathways. Its anti-inflammatory properties make it relevant for drug discovery and therapeutic interventions .

Antioxidant Activity

As an antioxidant, this compound scavenges free radicals and protects cells from oxidative stress. Oxidative damage contributes to aging, neurodegenerative diseases, and cardiovascular disorders. Researchers are exploring how 2-[(3-nitrobenzoyl)amino]benzamide can enhance cellular defense mechanisms .

Photodynamic Therapy (PDT)

PDT is a non-invasive treatment for cancer and other conditions. It involves activating photosensitizers with light to generate reactive oxygen species, which selectively destroy abnormal cells2-[(3-nitrobenzoyl)amino]benzamide has been investigated as a potential photosensitizer due to its absorption properties in the visible light range .

Organic Synthesis and Medicinal Chemistry

Chemists utilize this compound in synthetic routes to create more complex molecules. Its unique structure allows for diverse modifications, making it valuable in designing novel drugs or functional materials. Medicinal chemists explore derivatives of 2-[(3-nitrobenzoyl)amino]benzamide for specific biological activities .

Biological Probes and Imaging Agents

Fluorescent derivatives of 2-[(3-nitrobenzoyl)amino]benzamide serve as valuable tools in cell biology and bioimaging. Researchers label cellular components with these probes to visualize specific processes, such as protein localization or receptor binding. Their use extends to studying cellular dynamics and disease mechanisms .

properties

IUPAC Name

2-[(3-nitrobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c15-13(18)11-6-1-2-7-12(11)16-14(19)9-4-3-5-10(8-9)17(20)21/h1-8H,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHDDECYHGSHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Nitrobenzoyl)amino]benzamide

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